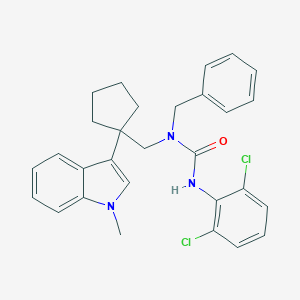
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-, also known as MK-677, is a selective agonist of the ghrelin receptor. It was developed as a potential treatment for growth hormone deficiency and cachexia, and has been studied extensively for its effects on growth hormone secretion and body composition.
Mecanismo De Acción
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- works by binding to and activating the ghrelin receptor, which is primarily expressed in the hypothalamus. Activation of this receptor leads to the stimulation of growth hormone secretion, as well as other physiological effects such as increased appetite and improved glucose metabolism.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on growth hormone secretion and body composition, Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been shown to have a number of other biochemical and physiological effects. These include improved bone mineral density, increased insulin-like growth factor-1 levels, and improved sleep quality.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- in lab experiments is that it can be administered orally, making it easier to use than injectable growth hormone. However, one limitation is that its effects on growth hormone secretion are not as potent as those of injectable growth hormone, and may not be sufficient for some research purposes.
Direcciones Futuras
There are a number of potential future directions for research on Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-. These include further studies on its effects on bone health and glucose metabolism, as well as investigations into its potential as a treatment for conditions such as sarcopenia and frailty. Additionally, there is a need for further research on the long-term safety and efficacy of Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Métodos De Síntesis
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- is synthesized through a multi-step process, starting with the reaction of 2,6-dichlorobenzoyl chloride with cyclopentylamine to form the intermediate 2,6-dichlorobenzoyl-cyclopentylamine. This intermediate is then reacted with 1-(1-methyl-1H-indol-3-yl)-2-nitroethylene to form the key intermediate, which is reduced with hydrogen gas to yield Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)-.
Aplicaciones Científicas De Investigación
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- has been extensively studied for its effects on growth hormone secretion and body composition. It has been shown to increase growth hormone levels in both young and elderly adults, and to improve body composition by increasing lean body mass and decreasing fat mass.
Propiedades
Número CAS |
145131-56-2 |
|---|---|
Nombre del producto |
Urea, N'-(2,6-dichlorophenyl)-N-((1-(1-methyl-1H-indol-3-yl)cyclopentyl)methyl)-N-(phenylmethyl)- |
Fórmula molecular |
C29H29Cl2N3O |
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
1-benzyl-3-(2,6-dichlorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl]methyl]urea |
InChI |
InChI=1S/C29H29Cl2N3O/c1-33-19-23(22-12-5-6-15-26(22)33)29(16-7-8-17-29)20-34(18-21-10-3-2-4-11-21)28(35)32-27-24(30)13-9-14-25(27)31/h2-6,9-15,19H,7-8,16-18,20H2,1H3,(H,32,35) |
Clave InChI |
FFPFJFGCKUEGQK-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5Cl)Cl |
SMILES canónico |
CN1C=C(C2=CC=CC=C21)C3(CCCC3)CN(CC4=CC=CC=C4)C(=O)NC5=C(C=CC=C5Cl)Cl |
Otros números CAS |
145131-56-2 |
Sinónimos |
1-benzyl-3-(2,6-dichlorophenyl)-1-[[1-(1-methylindol-3-yl)cyclopentyl] methyl]urea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



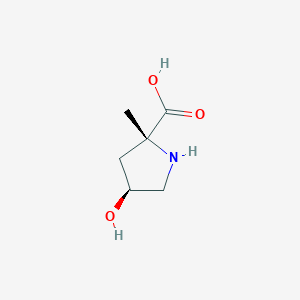
![[4-[(E)-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]phenyl] 2,2-dimethylpropanoate](/img/structure/B136485.png)
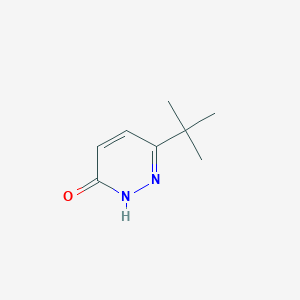
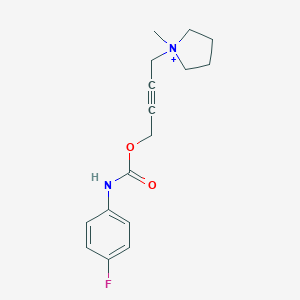
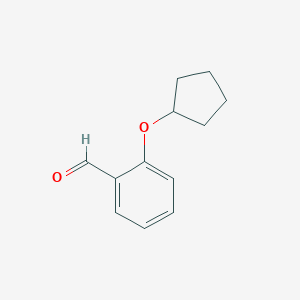
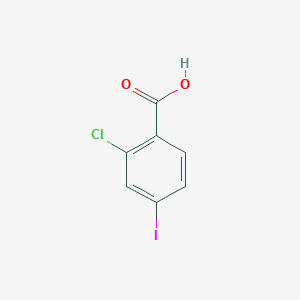
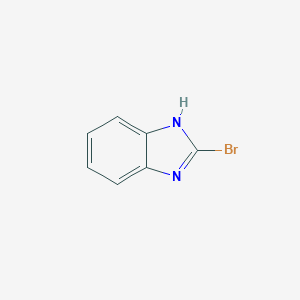

![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)


![(5R)-3-propan-2-yl-5-[(E)-prop-1-enyl]-1,3-oxazolidin-2-one](/img/structure/B136522.png)

